molecular formula C19H24N10O3 B11096292 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11096292
M. Wt: 440.5 g/mol
InChI Key: OZQDJDIABADROF-SRZZPIQSSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the triazole ring via azide-alkyne cycloaddition.
  • Introduction of the morpholine group through nucleophilic substitution.
  • Condensation reactions to form the final hydrazide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino and hydrazide groups can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or enzyme inhibitory properties.

Medicine

In medicinal chemistry, this compound might be explored for drug development, particularly for its potential therapeutic effects.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their bioactivity and use in medicinal chemistry.

    Oxadiazole derivatives: Often explored for their antimicrobial and anticancer properties.

    Morpholine-containing compounds: Used in pharmaceuticals and agrochemicals.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer a range of biological activities and chemical reactivities not seen in simpler molecules.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C19H24N10O3

Molecular Weight

440.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H24N10O3/c1-27(2)14-5-3-13(4-6-14)11-21-23-19(30)16-15(12-28-7-9-31-10-8-28)29(26-22-16)18-17(20)24-32-25-18/h3-6,11H,7-10,12H2,1-2H3,(H2,20,24)(H,23,30)/b21-11+

InChI Key

OZQDJDIABADROF-SRZZPIQSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4

Origin of Product

United States

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